1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYOOFSCGGGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrimidine Precursors
The triazolo[4,5-d]pyrimidine core is constructed through cyclization reactions between aminopyrimidines and azides. For example, 4-amino-2-mercaptopyrimidine reacts with p-tolyl azide under acidic conditions to form the fused triazole ring.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF).
- Catalyst : Triethylamine or potassium carbonate.
- Temperature : Reflux (80–100°C) for 6–12 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the azide on the electrophilic carbon of the aminopyrimidine, followed by cyclodehydration to form the triazole ring.
Introduction of the p-Tolyl Group
The p-tolyl substituent is introduced either during cyclization (via p-tolyl azide) or via post-synthetic modification. Electrophilic aromatic substitution using p-toluenesulfonyl chloride or Ullmann-type coupling has been reported.
Optimization Notes :
- Excess p-tolyl boronic acid in Suzuki-Miyaura coupling improves yield (75–85%).
- Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity.
Piperazine Substitution at Position 7
Nucleophilic Aromatic Substitution
The 7-chloro intermediate (e.g., 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine) reacts with piperazine under basic conditions.
Representative Protocol :
| Parameter | Detail |
|---|---|
| Substrate | 7-Chloro-triazolo-pyrimidine |
| Reagent | Piperazine (6 equivalents) |
| Solvent | Dioxane or DMF |
| Base | Potassium carbonate |
| Temperature | Reflux (4–6 hours) |
| Yield | 70–80% |
Side Reactions :
- Over-alkylation at the piperazine nitrogen.
- Hydrolysis of the chloro intermediate under prolonged heating.
Acylation with Propan-1-One Moiety
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: : to form corresponding sulfoxides or sulfones.
Reduction: : which may reduce the keto group to a hydroxyl group.
Substitution: : particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: : transition metal catalysts might be used in certain substitution reactions.
Major Products Formed
Oxidation: : yields sulfoxides or sulfones.
Reduction: : results in alcohol derivatives.
Substitution: : produces various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: : May find applications in the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism of action depends on its interaction with specific molecular targets. For instance:
Molecular targets: : Such as receptors, enzymes, or nucleic acids.
Pathways involved: : Might include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyrimidine derivatives. Below is a detailed comparison with structurally related molecules:
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Biological Activity
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, identified by CAS number 920178-68-3, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound, focusing on its implications in cancer research and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.4 g/mol. The structure features a triazolopyrimidine core linked to a piperazine ring and a propanone moiety. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 920178-68-3 |
| Molecular Formula | C23H20F3N7O |
| Molecular Weight | 467.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Triazolopyrimidine Core : Cyclization reactions using precursors such as 3-amino-1,2,4-triazole and pyrimidine derivatives.
- Piperazine Ring Attachment : Nucleophilic substitution reactions introduce the piperazine ring to the triazolopyrimidine.
- Propanone Group Introduction : This is achieved through coupling reactions using appropriate reagents.
Antiproliferative Effects
Research indicates that compounds similar to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Breast Cancer : Compounds derived from similar triazolopyrimidine structures have shown IC50 values as low as 18 µM against human breast cancer cells .
The mechanism of action involves the inhibition of specific enzymes or receptors associated with cancer proliferation. The triazolopyrimidine core can bind to active sites on enzymes or receptors, disrupting their function and leading to cell cycle arrest or apoptosis.
Case Studies
A study evaluating the antiproliferative activity of related compounds found that certain derivatives exhibited enhanced efficacy against breast cancer cell lines compared to standard treatments like Olaparib .
Comparative Analysis
The following table summarizes the biological activity of selected compounds related to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-(4-(Substituted)piperazin-1-yl) | 18 | Breast Cancer (MCF-7) | PARP inhibition |
| Similar Triazolopyrimidine Derivative | 57.3 | Breast Cancer (MCF-7) | PARP inhibition |
| Another Related Compound | <20 | Colon Cancer | Enzyme inhibition via receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
